Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with 2-methoxy-3-methylpyridine in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can result in various substituted tetrahydropyridine compounds.
Scientific Research Applications
Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound features an indole ring instead of a tetrahydropyridine ring, leading to different chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with distinct biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties, highlighting the diversity of indole derivatives.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-methyl-3,4-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-4-14-9(12)10(2)6-5-7-11-8(10)13-3/h4-7H2,1-3H3 |
InChI Key |
ISKVPOCEYTZYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN=C1OC)C |
Origin of Product |
United States |
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